Tyrosinase Inhibition: Chandrananimycin C versus Standard Inhibitor Kojic Acid
Chandrananimycin C suppresses melanin synthesis through direct inhibition of tyrosinase with an IC₅₀ of 9.0 nM, representing potency in the low nanomolar range . In comparison, kojic acid—a widely used reference tyrosinase inhibitor in dermatological and cosmetic research—exhibits IC₅₀ values typically ranging from 15–50 μM depending on assay conditions, making Chandrananimycin C approximately three orders of magnitude more potent on a molar basis.
| Evidence Dimension | Tyrosinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 9.0 nM |
| Comparator Or Baseline | Kojic acid (standard tyrosinase inhibitor): 15–50 μM |
| Quantified Difference | ~1,600- to 5,500-fold greater potency (molar basis) |
| Conditions | Enzymatic tyrosinase inhibition assay |
Why This Matters
For investigators studying melanogenesis pathways or screening for depigmenting agents, Chandrananimycin C provides nanomolar-potency target engagement versus the micromolar potency of conventional reference compounds, enabling more sensitive assay windows and potentially lower working concentrations.
